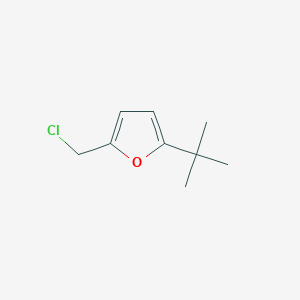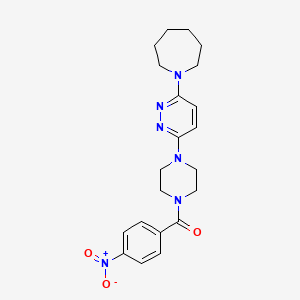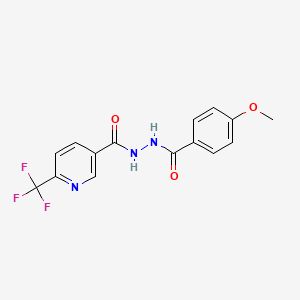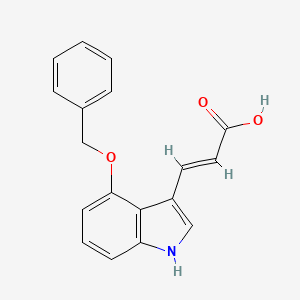
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors, which are a group of compounds that target specific enzymes involved in cell signaling pathways.
Wirkmechanismus
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid specifically targets JAK2, a member of the JAK family of tyrosine kinases. It binds to the ATP-binding site of JAK2 and inhibits its activity, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In autoimmune disorders, it suppresses the production of pro-inflammatory cytokines and reduces the activity of immune cells. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid in lab experiments is its specificity towards JAK2, making it a valuable tool for studying the JAK/STAT signaling pathway. However, its potency and selectivity can also be a limitation, as it may interfere with other signaling pathways and lead to off-target effects. Additionally, the use of this compound in animal studies may be limited by its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several future directions for the research of (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for tumors with dysregulated JAK/STAT signaling. Another potential application is in the treatment of autoimmune disorders, where it could be used to suppress the activity of immune cells and reduce inflammation. Additionally, the development of more potent and selective JAK2 inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-phenylmethoxy-1H-indole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate to obtain the corresponding enamine. The enamine is then reacted with acrylonitrile to form the key intermediate, which is subsequently hydrolyzed to yield this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurological disorders. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention.
Eigenschaften
IUPAC Name |
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAPJUOZJKUSIN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

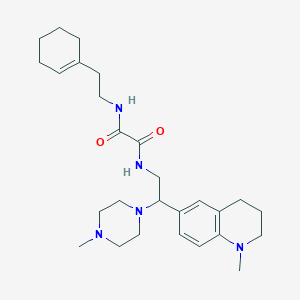
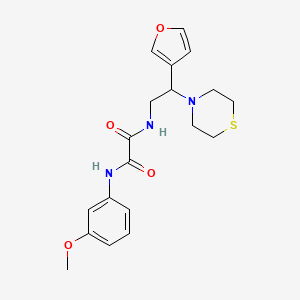

![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)
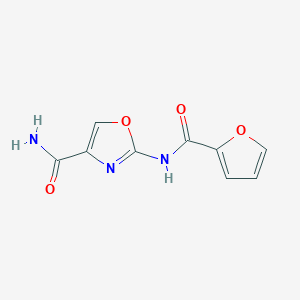
![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)
![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)
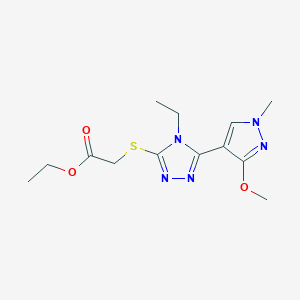
![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
